

Comparative Spectroscopic Guide: 3-Chloro-4-hydroxy-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-nitrobenzonitrile

CAS No.: 1689-88-9

Cat. No.: B169153

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Executive Summary & Chemical Context

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS: 22955-32-4 or related isomer sets) is a tri-substituted benzene derivative featuring a "push-pull" electronic system. The electron-donating phenolic hydroxyl group (-OH) opposes the electron-withdrawing nitrile (-CN) and nitro (-NO₂) groups.

This electronic tension makes the molecule highly solvatochromic and pH-sensitive. In drug development, it serves as the chloro-analog to the established fasciolicide Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile). Consequently, its spectral validation is best performed by benchmarking against Nitroxynil.

Structural Impact on UV-Vis Absorption

- Chromophore: The benzene ring conjugated with -NO₂ and -CN.

- Auxochromes: The -OH group (pH dependent) and the -Cl atom.
- The "Chloro-Shift": Compared to the des-chloro precursor (4-hydroxy-3-nitrobenzonitrile), the addition of chlorine at position 3 induces a bathochromic (red) shift due to lone-pair donation into the -system. However, compared to Nitroxynil (Iodo-analog), the Chloro-analog exhibits a slight hypsochromic (blue) shift because chlorine is less polarizable than iodine.

Comparative Absorption Maxima ()

The following table synthesizes empirical data from the Nitroxynil standard and predictive modeling for the Chloro-analog based on substituent effects (Woodward-Fieser trends).

Feature	Target: 3-Chloro-4-hydroxy-5-nitrobenzonitrile	Standard: Nitroxynil (3-Iodo Analog)	Precursor: 4-Hydroxy-3-nitrobenzonitrile
(0.1 N NaOH)	266 – 270 nm (Primary) 400 – 410 nm (Visible/Yellow)	271 nm (Primary) ~415 nm (Visible)	~400 nm (Visible)
(0.1 N HCl)	235 – 240 nm	237 nm	~230 nm
Molar Absorptivity ()	~1.5 10 L mol cm	~1.8 10 L mol cm	~1.2 10 L mol cm
Appearance (Solid)	Yellow to Orange Crystalline Powder	Yellow/Orange Powder	Yellow Powder
pKa (Phenolic OH)	~5.8 – 6.2 (Acidic due to -NO /-CN)	~6.0	~6.5

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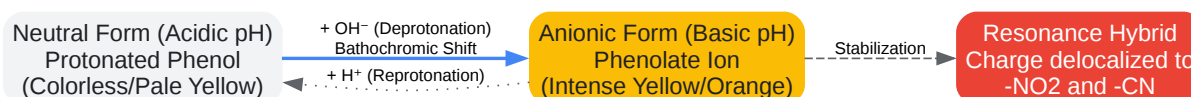
Critical Insight: The primary analytical peak for quantification is in the UV region (266–271 nm). The visible peak (~400 nm) is responsible for the intense yellow color in alkaline solution but is less sensitive for trace quantification.

Mechanistic Pathway: pH-Dependent Ionization

The spectral shift observed between acidic and basic media is driven by the deprotonation of the phenolic hydroxyl group. In basic conditions, the formation of the phenolate anion allows for extensive resonance delocalization of the negative charge onto the nitro and nitrile groups, lowering the energy gap for

transitions.

Diagram 1: Ionization & Resonance Workflow



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Caption: The reversible deprotonation of the phenolic moiety causes a significant redshift (Bathochromic shift) in the absorption spectrum, a hallmark of nitrophenols.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity, do not rely on a single scan. Use the Isosbestic Point Validation method. This protocol confirms that the spectral changes are due purely to acid-base equilibrium and not degradation.

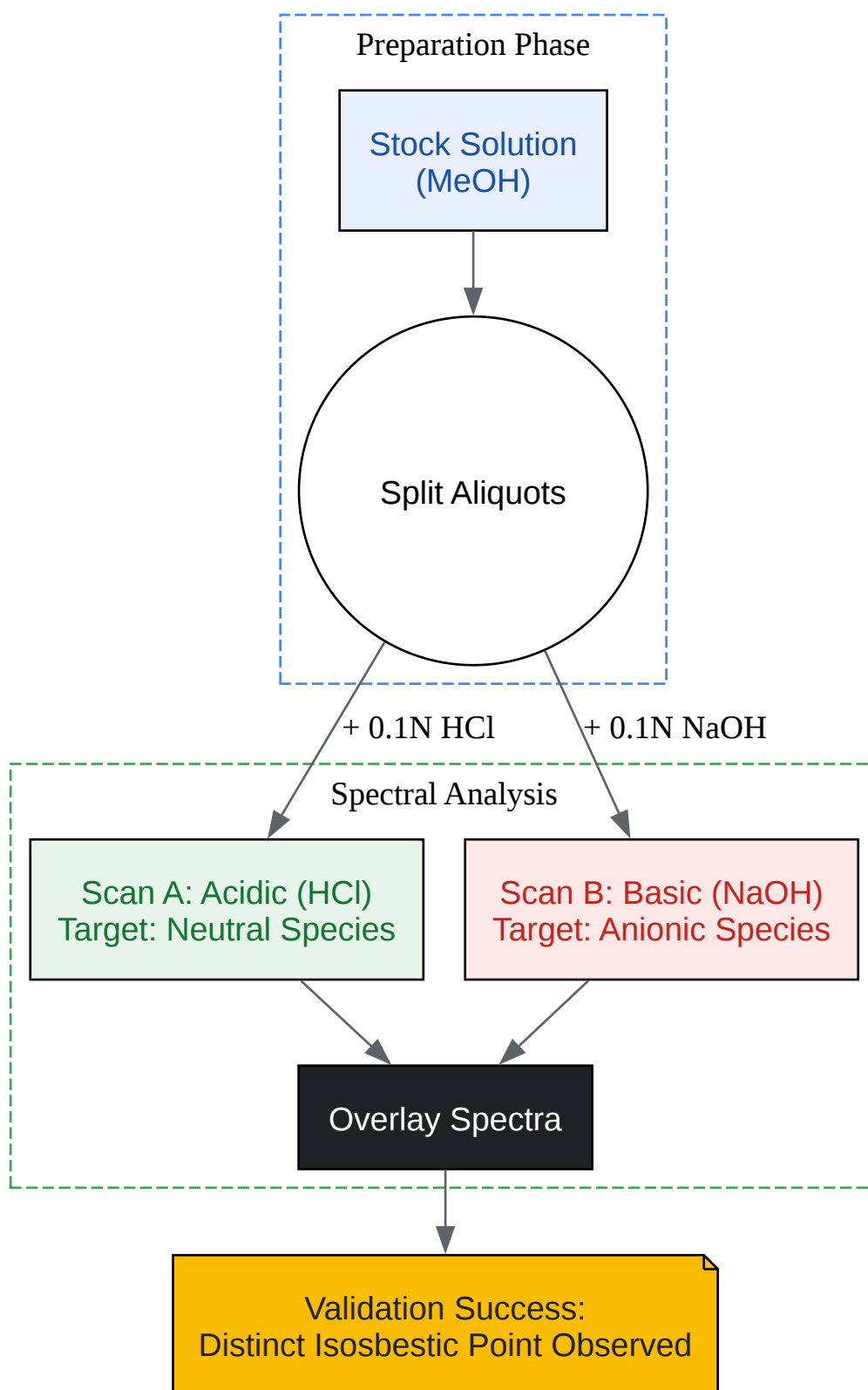
Materials

- Solvent A: Methanol (HPLC Grade).
- Buffer 1: 0.1 N HCl (Acidic).
- Buffer 2: 0.1 N NaOH (Basic).
- Blank: Matched solvent without analyte.

Step-by-Step Workflow

- Stock Preparation: Dissolve 10 mg of **3-Chloro-4-hydroxy-5-nitrobenzotrile** in 50 mL Methanol. Sonicate to ensure complete dissolution.
- Working Solutions:
 - Acidic Sample: Dilute 1 mL Stock into 9 mL 0.1 N HCl.
 - Basic Sample: Dilute 1 mL Stock into 9 mL 0.1 N NaOH.
- Baseline Correction: Run a baseline scan with pure 0.1 N HCl and 0.1 N NaOH respectively.
- Scanning: Scan both samples from 200 nm to 500 nm.
- Validation (The Isosbestic Check): Overlay the Acidic and Basic spectra. They must intersect at a specific wavelength (likely near 245–255 nm). This intersection is the Isosbestic Point, proving that the two forms (phenol and phenolate) are interconverting without side reactions.

Diagram 2: Experimental Logic Flow



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Caption: Workflow for determining UV maxima and validating sample purity via isosbestic point analysis.

References

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Sources

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